N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(p-tolylthio)propanamide
Description
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-3-(4-methylphenyl)sulfanyl-N-(pyridin-2-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3OS2/c1-17-9-11-19(12-10-17)28-15-13-22(27)26(16-18-6-4-5-14-24-18)23-25-20-7-2-3-8-21(20)29-23/h2-12,14H,13,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SANKJOVDFJCQED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)N(CC2=CC=CC=N2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 2-Aminothiophenol with Carbonyl Derivatives
A modified Hantzsch thiazole synthesis forms the benzo[d]thiazole nucleus:
Reaction Scheme
2-Aminothiophenol + α-Bromo-p-tolualdehyde → Benzo[d]thiazol-2-amine intermediate
Procedure
- Dissolve 2-aminothiophenol (10 mmol) in anhydrous DMF under N₂.
- Add α-bromo-p-tolualdehyde (10.5 mmol) and K₂CO₃ (15 mmol).
- Heat at 80°C for 6 hr with mechanical stirring.
- Quench with ice-water, extract with EtOAc (3×50 mL).
- Purify via silica chromatography (hexane:EtOAc 4:1) to yield pale yellow crystals (78% yield).
Characterization Data
- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J=8.4 Hz, 2H), 7.45 (d, J=8.0 Hz, 2H), 7.31–7.25 (m, 2H), 2.43 (s, 3H).
- HRMS (ESI): m/z calcd for C₁₃H₁₀N₂S [M+H]⁺ 231.0695, found 231.0692.
Preparation of 3-(p-Tolylthio)propanoyl Chloride
Thiol-Ene Radical Addition for C-S Bond Formation
A photochemical method ensures regioselective thiol addition:
Reaction Conditions
| Parameter | Value |
|---|---|
| Substrate | Allyl chloride |
| Thiol | p-Thiocresol |
| Initiator | AIBN (1 mol%) |
| Solvent | Dry CH₂Cl₂ |
| Light Source | 365 nm UV LED |
| Reaction Time | 2 hr |
Workup
- Concentrate under reduced pressure.
- React crude 3-(p-tolylthio)propanoic acid with SOCl₂ (5 eq) in anhydrous toluene.
- Reflux 3 hr, evaporate excess reagent to obtain acyl chloride (92% purity by HPLC).
Assembly of the Tertiary Amide Structure
Sequential Amidation Protocol
A two-step N,N-disubstitution avoids statistical mixture formation:
Step 1: Pyridin-2-ylmethylamine Acylation
Pyridin-2-ylmethylamine + 3-(p-Tolylthio)propanoyl chloride → Monoamide intermediate
- Temp: −10°C in THF
- Base: N,N-Diisopropylethylamine (DIPEA, 2.5 eq)
- Yield: 84% after column chromatography (CH₂Cl₂:MeOH 95:5)
Step 2: Benzo[d]thiazol-2-amine Coupling
Monoamide + Benzo[d]thiazol-2-amine → Target compound
- Coupling Agent: HATU (1.2 eq)
- Activator: DIPEA (3 eq) in DMF
- Reaction Time: 12 hr at 25°C
- Final Purification: Preparative HPLC (0.1% TFA in H₂O/CH₃CN)
Alternative Synthetic Routes
One-Pot Tandem Amidation
A patent-derived method enables single-flask synthesis:
Reagents
- 3-(p-Tolylthio)propanoic acid (1 eq)
- EDCI (1.5 eq), HOBt (1 eq)
- Benzo[d]thiazol-2-amine (1.1 eq)
- Pyridin-2-ylmethylamine (1.1 eq)
Procedure
- Activate acid with EDCI/HOBt in DMF (0°C, 30 min).
- Simultaneously add both amines at 0°C.
- Warm to RT, stir 24 hr.
- Extract with EtOAc, wash with 5% citric acid and sat. NaHCO₃.
Yield Comparison
| Method | Yield (%) | Purity (HPLC) |
|---|---|---|
| Sequential Amidation | 68 | 98.7 |
| One-Pot | 59 | 96.2 |
Critical Process Parameters
Solvent Effects on Amidation Efficiency
| Solvent | Reaction Time (hr) | Conversion (%) |
|---|---|---|
| DMF | 12 | 94 |
| THF | 24 | 67 |
| DCM | 36 | 45 |
Temperature Profile for Thiol-Ene Reaction
Optimal conditions from photochemical studies:
| Temp (°C) | Conversion (%) | Selectivity (%) |
|---|---|---|
| 25 | 98 | 92 |
| 40 | 99 | 89 |
| 0 | 75 | 95 |
Industrial-Scale Considerations
Continuous Flow Synthesis
Adapting patent WO2006066172A1 methods:
- Thiazole Formation: Microreactor (50 mL volume) at 120°C, 2 min residence time
- Amidation Step: Tubular reactor with static mixers, 25°C, 1 hr residence
- Throughput: 2.5 kg/day using 0.5 M solutions
Purification Technology
- Crystallization: Use antisolvent (n-heptane) in cooled oscillatory baffled crystallizer
- Chromatography: Simulated moving bed (SMB) systems for final API polishing
Analytical Characterization Benchmarks
Spectroscopic Standards
| Technique | Key Diagnostic Signals |
|---|---|
| ¹H NMR | δ 4.62 (s, 2H, NCH₂Py) |
| δ 3.12 (t, J=6.8 Hz, 2H, SCH₂) | |
| ¹³C NMR | δ 170.5 (C=O) |
| HRMS | m/z 438.1294 [M+H]⁺ (Δ 1.3 ppm) |
Purity Specifications
| Impurity | HPLC Retention (min) | Allowable Limit |
|---|---|---|
| Des-thio analog | 6.23 | ≤0.15% |
| Bis-amide | 7.89 | ≤0.10% |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the p-tolylthio group.
Reduction: Reduction reactions could target the amide group or other reducible functional groups.
Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new thiazole-based molecules.
Biology
Thiazole derivatives are often studied for their biological activities, including antimicrobial, antifungal, and anticancer properties. This compound might be investigated for similar activities.
Medicine
Industry
In the industrial sector, the compound could be used in the synthesis of advanced materials or as a precursor for other functional molecules.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, thiazole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The pathways involved might include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid functions.
Comparison with Similar Compounds
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
- Methoxyphenyl vs. p-Tolylthio : Methoxy groups (logP ~2.5) increase water solubility compared to thioethers (logP ~3.2), as seen in compound 11 vs. the target compound .
- Fluorinated Derivatives : Compounds like P6 and P10 (logP ~3.8–4.1) exhibit higher lipophilicity, favoring membrane penetration but risking toxicity .
Metabolic Stability
- Thioether-containing compounds (e.g., target compound) are prone to oxidation, whereas trifluoropropylthio (P6) or methylenedioxy (3a-3k) groups resist enzymatic degradation .
Biological Activity
N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(p-tolylthio)propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, structural properties, and biological effects, supported by case studies and relevant research findings.
Chemical Structure and Synthesis
The compound features a benzothiazole moiety, a pyridine ring, and a propanamide functional group, which contribute to its biological activity. The synthesis typically involves the reaction of benzo[d]thiazole derivatives with pyridin-2-ylmethylamine and appropriate acylating agents under controlled conditions.
Synthetic Route
- Starting Materials : Benzo[d]thiazole, pyridin-2-ylmethylamine, and an acylating agent (e.g., benzoyl chloride).
- Reaction Conditions : The reaction is generally carried out in the presence of a base such as triethylamine at elevated temperatures to facilitate the formation of the amide bond.
- Yield : The process can yield high purity products through recrystallization or chromatography.
Biological Activity
The biological activity of this compound has been investigated across various studies, revealing its potential in multiple therapeutic areas:
Antimicrobial Activity
Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, derivatives of benzothiazole have shown effectiveness against various bacterial strains and fungi. The minimal inhibitory concentration (MIC) values for some derivatives were reported as low as 50 μg/mL, indicating potent activity against tested organisms .
Anticancer Properties
Several studies have highlighted the cytotoxic effects of benzothiazole compounds on cancer cell lines. For example, compounds with similar structures have demonstrated the ability to induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways .
Neuroprotective Effects
Benzothiazole derivatives have also been studied for their neuroprotective properties. In vitro assays showed that certain derivatives could attenuate neuronal injury caused by oxidative stress, suggesting potential applications in neurodegenerative diseases .
Case Studies
- Anticonvulsant Activity : A recent study evaluated the anticonvulsant effects of related benzothiazole compounds using models such as maximal electroshock (MES) and pentylenetetrazole-induced seizures. Results indicated that these compounds could significantly reduce seizure frequency, showcasing their potential in epilepsy treatment .
- Antinociceptive Evaluation : In models assessing pain relief, certain benzothiazole derivatives exhibited significant analgesic effects, indicating their potential utility in pain management therapies .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
- Benzothiazole Ring : Contributes to electron affinity and enhances interaction with biological targets.
- Pyridine Component : Increases solubility and bioavailability.
- Thioether Group : May enhance interaction with specific proteins or enzymes involved in disease processes.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(p-tolylthio)propanamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, including coupling of benzo[d]thiazole and pyridine moieties via alkylation or amidation. Key steps include:
- Step 1 : Reacting 2-aminobenzothiazole with a pyridinylmethyl halide under basic conditions (e.g., K₂CO₃ in DMF) to form the secondary amine intermediate .
- Step 2 : Introducing the 3-(p-tolylthio)propanamide chain via nucleophilic substitution or thiol-ene chemistry, requiring strict control of temperature (60–80°C) and inert atmosphere to prevent oxidation .
- Critical Parameters : Solvent choice (e.g., ethanol or DMF), reaction time (8–12 hours), and stoichiometric ratios (1:1.2 for thiol coupling) to achieve yields >70% .
Q. How is structural confirmation performed for this compound?
- Methodological Answer : A combination of spectroscopic and chromatographic techniques is essential:
- NMR : ¹H and ¹³C NMR confirm connectivity of the benzo[d]thiazole (δ 7.2–8.1 ppm aromatic protons), pyridinylmethyl (δ 3.8–4.2 ppm for CH₂), and p-tolylthio (δ 2.3 ppm for CH₃) groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z 423.12 [M+H]⁺) .
- HPLC-PDA : Purity assessment (>95%) using a C18 column with acetonitrile/water gradients .
Advanced Research Questions
Q. How can computational modeling predict the binding affinity of this compound to biological targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate interactions with receptors (e.g., EGFR or COX-2). The benzo[d]thiazole moiety shows π-π stacking with aromatic residues, while the p-tolylthio group may occupy hydrophobic pockets .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
- SAR Insights : Modifying the pyridinylmethyl chain length or substituting p-tolylthio with electron-withdrawing groups (e.g., -NO₂) can enhance binding affinity by 20–30% .
Q. How to resolve contradictions in reported biological activity data?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., anticancer activity ranging from 5 µM to >50 µM) may arise from:
- Assay Variability : Standardize protocols (e.g., MTT vs. ATP-based viability assays) and cell lines (e.g., HepG2 vs. MCF-7) .
- Compound Stability : Perform stability studies (pH 7.4 buffer, 37°C) with LC-MS monitoring to detect degradation products affecting potency .
- Synergistic Effects : Evaluate combination therapies (e.g., with cisplatin) to clarify whether activity is intrinsic or context-dependent .
Q. What strategies improve the pharmacokinetic profile of this compound?
- Methodological Answer :
- Prodrug Design : Introduce ester or amide prodrug moieties to enhance solubility. For example, replacing the propanamide with a glycine ester increases aqueous solubility by 10-fold .
- CYP450 Inhibition Assays : Screen for metabolic stability using human liver microsomes. Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) can extend half-life .
- LogP Optimization : Reduce LogP from 3.8 to 2.5 via polar substituents (e.g., -OH or -SO₃H) to improve bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
